
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors, which are essential for cellular metabolism and energy production.
Mecanismo De Acción
The mechanism of action of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves its ability to increase NAD+ levels in cells. NAD+ is an essential coenzyme that is involved in many cellular processes, including metabolism and energy production. By increasing NAD+ levels, this compound can improve cellular function and protect against oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. These include increased NAD+ levels, improved cellular metabolism and energy production, anti-inflammatory effects, and neuroprotective effects. In addition, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide in lab experiments is its ability to increase NAD+ levels in cells. This can be useful for studying cellular metabolism and energy production, as well as for investigating the effects of NAD+ on various cellular processes. However, one limitation of using this compound is that it may have off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are many potential future directions for research on 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide. One area of interest is the potential therapeutic applications of this compound, particularly in the treatment of metabolic disorders, neurodegenerative diseases, and inflammation-related conditions. Another area of research could focus on the development of more specific NAD+ precursors that have fewer off-target effects. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Métodos De Síntesis
The synthesis of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide involves a multi-step process that starts with the reaction of 2-bromo-4-methylpyridine with 3-methyl-1H-pyrazole in the presence of a base. The resulting compound is then reacted with 4-phenylbutan-2-amine to form the final product. This synthesis method has been described in detail in a study published in the Journal of Organic Chemistry.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 6-(3-methyl-1H-pyrazol-1-yl)-N-(4-phenylbutan-2-yl)nicotinamide have been studied extensively in recent years. This compound has been shown to increase NAD+ levels in cells, which can lead to improved cellular metabolism and energy production. In addition, it has been suggested that this compound may have anti-inflammatory and neuroprotective effects.
Propiedades
IUPAC Name |
6-(3-methylpyrazol-1-yl)-N-(4-phenylbutan-2-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O/c1-15(8-9-17-6-4-3-5-7-17)22-20(25)18-10-11-19(21-14-18)24-13-12-16(2)23-24/h3-7,10-15H,8-9H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDXWKVYDWGHOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NC=C(C=C2)C(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

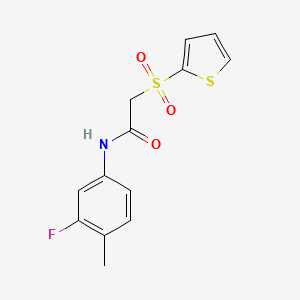
![(E)-4-(Dimethylamino)-N-[2-(5-propoxy-1H-indol-3-yl)ethyl]but-2-enamide](/img/structure/B2596999.png)
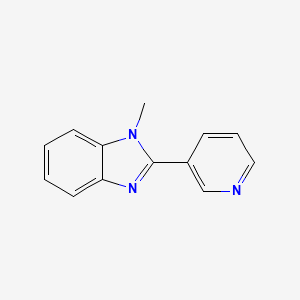


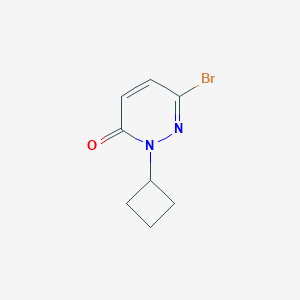
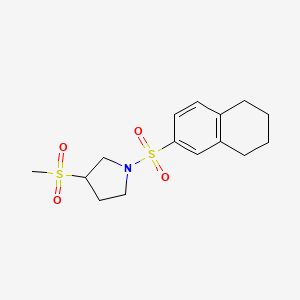
![1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-ethoxyphenyl)-1-(pyridin-2-ylmethyl)thiourea](/img/structure/B2597007.png)
![1-((2-amino-2-oxoethyl)thio)-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2597008.png)
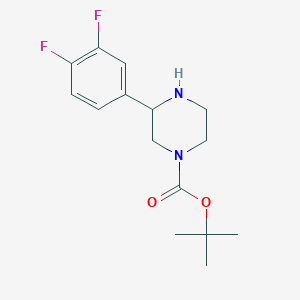

![2-[1,7-Dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetamide](/img/structure/B2597013.png)

![3,3,3-Trifluoro-N-methyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propane-1-sulfonamide](/img/structure/B2597016.png)